molecular formula C14H20N2O3S2 B2801353 Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate CAS No. 851409-84-2

Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate

Cat. No. B2801353
CAS RN: 851409-84-2
M. Wt: 328.45
InChI Key: JOIHQIFABKMPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate” is a chemical compound with the molecular formula C13H18N2O3S2 and an average mass of 314.424 Da . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound includes a dihydropyrimidine ring, which often adopts a screw-boat conformation . The compound also contains sulfur atoms, which likely contribute to its unique chemical properties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, esters like this one can undergo a variety of reactions. These include hydrolysis under acidic or basic conditions, reduction with lithium aluminum hydride, and reaction with Grignard reagents .

Scientific Research Applications

Antitumor Activity

A key area of application is the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their antitumor activities. For instance, novel derivatives bearing different functional groups have been synthesized and shown to display potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. These compounds have demonstrated comparable or near-comparable activity to doxorubicin, a standard in cancer chemotherapy, highlighting their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Antimicrobial and Anti-inflammatory Properties

Thieno[3,2-d]pyrimidine derivatives have also been explored for their antimicrobial and anti-inflammatory properties. Certain synthesized compounds have shown significant antimicrobial activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents. Additionally, some derivatives have exhibited promising anti-inflammatory activity, surpassing that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and ibuprofen in certain tests, suggesting their potential in developing new anti-inflammatory therapies (Jakubkienė et al., 2002).

Synthesis and Chemical Properties

Research has also focused on the synthesis of these compounds, elucidating their chemical properties and exploring their potential applications further. Various synthetic routes have been developed to enhance the yields, purities, and functional diversity of thieno[3,2-d]pyrimidine derivatives, enabling the exploration of their biological activities and therapeutic potentials in more detail. This includes the development of efficient syntheses methods for ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives, demonstrating the versatility and adaptability of these compounds in medicinal chemistry and drug design (Zanatta et al., 2015).

properties

IUPAC Name

methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-5-10(13(18)19-4)21-14-15-9-7-8(3)20-11(9)12(17)16(14)6-2/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIHQIFABKMPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC2=C(C(=O)N1CC)SC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.